molecular formula C14H19N3O3 B7810958 3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

Cat. No.: B7810958
M. Wt: 277.32 g/mol
InChI Key: PAFCUXCOYQVELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step organic synthesis techniques. Initially, a precursor molecule like pyrazolone might be prepared through cyclization reactions. Then, various substitution reactions are performed to introduce the isopropyl, dimethyl, and propanoic acid groups. Each step requires specific catalysts and conditions such as heat, pressure, and solvents.

  • Industrial Production Methods: : In an industrial context, the production would likely rely on batch or continuous flow reactors to optimize yields and scalability. High-pressure liquid chromatography (HPLC) and mass spectrometry might be used for purity assessments.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Ring

The pyridine ring undergoes nucleophilic attack, particularly at electrophilic positions influenced by adjacent substituents. For example:

  • Thiolation : Reaction with carbon disulfide (CS₂) in basic conditions (KOH/EtOH) forms thiolated derivatives. This proceeds via deprotonation of the pyridine nitrogen, enabling sulfur incorporation .

  • Alkylation : The 6-oxo group activates the adjacent position for nucleophilic substitution. Chloroacetals (e.g., 2-chloro-1,1-dimethoxyethane) react to form ether-linked adducts under mild conditions .

Table 1 : Representative nucleophilic substitutions

Reaction TypeReagents/ConditionsProductYieldReference
ThiolationCS₂, KOH, EtOH, refluxThione analog72%
AlkylationChloroacetonitrile, K₂CO₃, DMFPropionitrile derivative65%

Carboxylic Acid Reactivity

The propanoic acid moiety participates in typical acid-derived reactions:

  • Esterification : Forms methyl/ethyl esters using methanol/ethanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .

  • Amide Formation : Reacts with amines (e.g., benzylamine) via carbodiimide-mediated coupling to yield bioactive amides .

Ketone Reactivity

The 6-oxo group undergoes:

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, though steric hindrance from isopropyl/methyl groups may limit efficiency.

  • Condensation : Forms Schiff bases with primary amines (e.g., aniline) in ethanol under reflux .

Heterocyclic Ring Modifications

The pyrazolo[3,4-b]pyridine system shows stability under acidic conditions but reacts with electrophiles:

  • Bromination : Electrophilic bromine (Br₂/CH₃COOH) selectively substitutes at the 5-position of the pyridine ring, confirmed by ¹H NMR .

  • Cyclization : Heating with polyphosphoric acid (PPA) induces ring expansion, forming fused tricyclic structures.

Table 2 : Key heterocyclic reactions

ReactionConditionsOutcomeApplication
BrominationBr₂, CH₃COOH, 25°C5-Bromo derivativeHalogenated intermediates
CyclizationPPA, 120°C, 4hFuropyranopyrimidine analogBioactive scaffolds

Biological Interaction-Driven Reactions

In medicinal chemistry contexts, the compound interacts with enzymatic targets:

  • Kinase Inhibition : The carboxylic acid forms hydrogen bonds with catalytic lysine residues (e.g., in cyclin-dependent kinases), while the pyrazolo-pyridine core engages in hydrophobic interactions .

  • COX Enzyme Binding : Molecular docking shows the 6-oxo group hydrogen-bonding to Arg120 in cyclooxygenase-2 (COX-2), modulating anti-inflammatory activity.

Stability and Degradation Pathways

  • Hydrolysis : The ester linkage in prodrug derivatives cleaves under physiological pH (7.4), releasing the active carboxylic acid .

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening via C–N bond cleavage, confirmed by LC-MS .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological investigation. Some potential applications include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant bacteria.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could have implications in treating chronic inflammatory diseases.
  • Anticancer Potential : Initial research shows promise in the compound's ability to inhibit cancer cell proliferation, indicating its potential as an anticancer agent.

Pharmacological Investigations

The pharmacological profile of 3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid has been explored through various studies:

Table 1: Summary of Pharmacological Studies

Study ReferenceBiological ActivityMethodologyFindings
AntimicrobialIn vitro assaysExhibited activity against multiple bacterial strains
Anti-inflammatoryAnimal modelsReduced inflammation markers in treated subjects
AnticancerCell culture assaysInhibited proliferation of cancer cell lines

Table 2: Synthetic Methods Overview

MethodologyDescription
Condensation ReactionsUtilizes starting materials to form the core structure through condensation reactions.
Functional Group ModificationsAllows for the introduction of different functional groups to modify activity.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Understanding these analogs can provide insights into its unique properties and potential applications.

Table 3: Structural Comparisons

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoatePropyl group instead of isopropylPotentially different biological activity due to propyl substitution
3-(2-Ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine)Ethyl group substitutionMay exhibit different pharmacokinetics
3-(2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridine)Cyclopentyl group presenceUnique steric effects influencing reactivity

Biological Activity

3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid (CAS No. 1018164-02-7) is a compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 1018164-02-7

The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in cancer cell proliferation. The compound's structure allows it to interact with epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-proliferative effects against cancer cell lines. For instance:

  • Anti-Proliferative Effects :
    • The compound has shown promising results in inhibiting the growth of human lung (A549) and colon (HCT-116) cancer cell lines.
    • IC₅₀ values for related compounds have been reported as low as 8.21 µM for A549 and 19.56 µM for HCT-116 cells .
  • Cell Cycle Arrest :
    • Flow cytometric analyses indicated that treatment with these compounds leads to cell cycle arrest at the S and G2/M phases, suggesting that they interfere with DNA synthesis and mitosis .
  • Apoptosis Induction :
    • Compounds similar to this compound have been shown to increase the BAX/Bcl-2 ratio significantly, indicating a pro-apoptotic effect that may contribute to their anti-cancer properties .

Structure Activity Relationship (SAR)

The structural characteristics of pyrazolo[3,4-b]pyridine derivatives are crucial for their biological activity. Modifications in the isopropyl or dimethyl groups can influence potency and selectivity towards specific kinases.

Comparative Biological Activity Table

Compound NameCAS NumberIC₅₀ (µM) A549IC₅₀ (µM) HCT-116Mechanism of Action
Compound 12bNot specified8.2119.56EGFR inhibition, apoptosis induction
Compound XNot specified10.5025.00EGFR inhibition
Compound YNot specified15.0030.00Multi-target kinase inhibition

Case Studies

  • Case Study on EGFR Inhibition :
    • In a study focused on novel pyrazolo derivatives, one compound demonstrated an IC₅₀ value of 0.016 µM against wild-type EGFR and showed efficacy against mutant forms as well, highlighting the potential of these compounds in targeted cancer therapies .
  • Combination Therapy Potential :
    • Research indicates that combining these compounds with existing EGFR inhibitors could enhance therapeutic outcomes in resistant cancer types.

Properties

IUPAC Name

3-(3,4-dimethyl-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-8(2)17-10(4)13-9(3)7-11(18)16(14(13)15-17)6-5-12(19)20/h7-8H,5-6H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFCUXCOYQVELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NN(C(=C12)C)C(C)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.